The synthesis of 6-bromochroman-4-amine hydrochloride can be achieved through various organic reactions, typically starting from commercially available precursors, such as chroman derivatives and brominating agents. The compound is often studied for its structural properties and biological effects, making it a subject of interest in both academic and industrial research.
6-Bromochroman-4-amine hydrochloride is classified as a heterocyclic compound due to the presence of an oxygen atom in the chroman ring. It falls under the category of substituted amines and can be further classified based on its functional groups and potential pharmacological properties.
The synthesis of 6-bromochroman-4-amine hydrochloride generally involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, controlling the temperature during bromination is essential to prevent over-bromination or side reactions.
The molecular structure of 6-bromochroman-4-amine hydrochloride features a chroman ring with a bromine substituent at the 6-position and an amino group at the 4-position. The structural formula can be represented as follows:
Key structural data include bond lengths, angles, and dihedral angles that define the spatial arrangement of atoms within the molecule. For example, bond lengths involving nitrogen and carbon atoms typically range from 1.32 Å to 1.50 Å depending on hybridization states.
6-Bromochroman-4-amine hydrochloride can participate in various chemical reactions:
The choice of reagents and solvents significantly influences reaction outcomes. For example, using potassium permanganate in aqueous media for oxidation tends to yield higher selectivity compared to other oxidants.
The mechanism of action for 6-bromochroman-4-amine hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. The molecular structure allows it to fit into active sites, modulating their activity:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) provide insights into functional groups and molecular interactions.
6-Bromochroman-4-amine hydrochloride has several applications in scientific research:
The core structure of 6-bromochroman-4-amine hydrochloride belongs to the chroman heterocyclic system—a benzopyran derivative featuring a saturated pyran ring fused to a benzene moiety. Its systematic IUPAC designation is 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, precisely defining the bromine position (C6), the saturated nature of the pyran ring (3,4-dihydro), and the amine substitution at C4 . The molecular formula C₉H₁₁BrClNO incorporates the hydrochloride counterion, with a molecular weight of 264.55 g/mol [4] [5].
The chroman scaffold adopts a half-chair conformation in its saturated heterocyclic ring, where the relative stereochemistry at C4 determines the spatial orientation of the amine group. This chiral center permits enantiomeric differentiation:
The SMILES notation for the (R)-enantiomer illustrates this stereochemical specificity:C1COC2=C(C1N)C=CC=C2Br.Cl
[5]
Table 1: Nomenclature and Identifiers of 6-Bromochroman-4-amine Derivatives
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight | Stereochemistry |
---|---|---|---|---|
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | 735248-42-7 | C₉H₁₀BrNO | 228.09 | Racemic |
(R)-6-Bromochroman-4-amine hydrochloride | 1810074-69-1 | C₉H₁₁BrClNO | 264.55 | R-enantiomer |
(S)-6-Bromochroman-4-amine hydrochloride | 1810074-56-6 | C₉H₁₁BrClNO | 264.55 | S-enantiomer |
The synthesis of 6-bromochroman-4-amine derivatives emerged prominently in the early 2000s alongside growing interest in chroman scaffolds as bioactive building blocks. The earliest recorded synthesis of the racemic amine (CAS: 735248-42-7) dates to 2005-2007, evidenced by its CAS registration during this period . The enantiopure hydrochloride salts followed a decade later, with CAS registrations in 2017-2018, reflecting advancements in asymmetric synthesis techniques [4] [5].
Two primary synthetic strategies dominate the preparation of this compound:
Table 2: Key Synthetic Routes to 6-Bromochroman-4-amine Derivatives
Method | Key Reagents | Intermediate | Final Step | Chiral Control |
---|---|---|---|---|
Friedel-Crafts | Bromophenol + β-halopropionic acid | 6-Bromochroman-4-one | Reductive amination | Resolution of enantiomers |
Kabbe Condensation | Bromophenol + acetone + acetyl chloride | 6-Bromochromanone | Bromination → Amination | Asymmetric reduction |
The hydrochloride salt form became industrially significant due to its enhanced crystallinity, stability, and solubility profile compared to the free base. Commercial suppliers like BLD Pharmatech and American Elements began cataloging enantiopure forms by 2018, underscoring industrial adoption as a specialized building block [4] [5].
6-Bromochroman-4-amine hydrochloride occupies a pivotal niche in heterocyclic chemistry due to three intersecting attributes:
Stereoelectronic Tunability: The bromine atom at C6 serves as a directing group for metal-mediated cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling aryl, alkenyl, or amine group installation. Simultaneously, the C4-amine acts as a nucleophile or hydrogen-bond donor, facilitating ring closure to fused polycyclic systems [3] .
Privileged Scaffold Progenitor: Chroman-4-amine derivatives are precursors to bioactive molecules such as:
Table 3: Therapeutic Applications of Chroman-Derived Scaffolds
Chroman Class | Biological Activity | Mechanistic Relevance | Derivatization Pathway |
---|---|---|---|
3-Benzylidene-4-chromanones | Anti-leishmanial, Anti-inflammatory | Membrane disruption, Oxidative stress modulation | Knoevenagel condensation at C3 |
Flavanones | Neuroprotection, Antidiabetic | VEGF inhibition, Antioxidant effects | Glycosylation or hydroxylation |
Triazole-fused chromans | Antipsychotic (TAAR1 agonism) | Dopamine/Serotonin modulation | Cyclocondensation with acyl hydrazides |
The molecule exemplifies halogenated heterocycles' dual utility: the bromine atom enhances molecular polarizability and directs regioselective synthesis, while the protonated amine enables salt formation for improved pharmacokinetics. These features solidify its role in rational drug design, particularly for central nervous system disorders where chroman scaffolds show increasing promise [2] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1